Cyclopropylboronic acid pinacol ester
Overview
Description
It is a colorless to almost colorless clear liquid with a boiling point of 146°C and a density of 0.93 g/mL at 20°C . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylboronic acid pinacol ester can be synthesized through the reaction of cyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically involves heating the mixture to around 90°C for 12-16 hours . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under inert gas to prevent decomposition due to moisture .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Dehydrating Agents: Used in the synthesis of the compound to remove water and drive the reaction to completion.
Major Products Formed
Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Organoboron Compounds: Formed through hydroboration reactions.
Scientific Research Applications
Cyclopropylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Employed in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropylboronic acid pinacol ester involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylboronic Acid: Another boronic acid derivative used in similar reactions.
Vinylboronic Acid Pinacol Ester: Used in cross-coupling reactions and hydroboration.
Allylboronic Acid Pinacol Ester: Employed in organic synthesis for the preparation of complex molecules.
Uniqueness
Cyclopropylboronic acid pinacol ester is unique due to its cyclopropyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in the synthesis of cyclopropyl-containing molecules, which are important in medicinal chemistry and material science .
Properties
IUPAC Name |
2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBMQBPLWXTEPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374127 | |
Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126689-01-8 | |
Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126689-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route for cyclopropylboronic acid pinacol ester described in the paper?
A1: The paper describes a novel one-pot, three-step synthesis of cyclopropylboronic acid pinacol esters from readily available propargylic silyl ethers []. This method is significant because it streamlines the synthesis of these valuable compounds, potentially making them more accessible for various applications. The reaction proceeds through a Schwartz's reagent catalyzed hydroboration of terminal acetylenes, followed by Lewis acid-mediated cyclization, leading to a range of cyclopropylboronic acid pinacol esters with diverse substituents.
Q2: What are the potential applications of the synthesized cyclopropylboronic acid pinacol esters?
A2: The synthesized cyclopropylboronic acid pinacol esters can be further functionalized via Suzuki coupling reactions []. This allows for the introduction of various aryl groups onto the cyclopropyl ring, leading to the synthesis of diverse cyclopropyl aryl compounds. These compounds are considered lead-like structures and are of high interest in medicinal chemistry for drug discovery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.